adamantanyl-N-(2-phenylethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl-N-(2-phenylethyl)carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to metabolic degradation
Mechanism of Action
Target of Action
Adamantanyl-N-(2-phenylethyl)carboxamide is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting a wide range of potential targets.
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound may interact with its targets through radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Result of Action
Given the compound’s adamantane structure, it may exhibit unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s adamantane structure suggests it may exhibit unique stability and reactivity characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-(2-phenylethyl)carboxamide typically involves the reaction of adamantanecarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-(2-phenylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
Adamantanyl-N-(2-phenylethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
Amantadine: An antiviral drug with a similar adamantane core.
Memantine: A drug used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
Adamantanyl-N-(2-phenylethyl)carboxamide is unique due to the presence of both the adamantane core and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for enhanced stability, bioavailability, and potential therapeutic applications compared to other adamantane derivatives .
Properties
IUPAC Name |
N-(2-phenylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(20-7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMGGDFBUATHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.